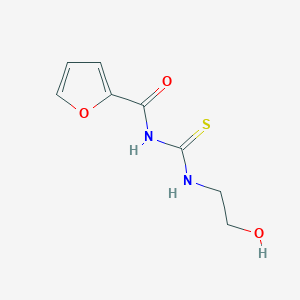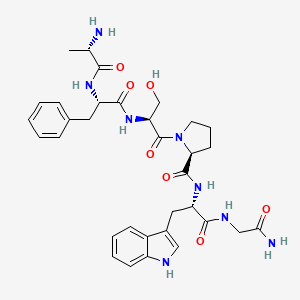
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is a peptide compound composed of a sequence of amino acids: L-alanine, L-phenylalanine, L-serine, L-proline, L-tryptophan, and glycinamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products Formed
Oxidation: Formation of oxindole derivatives from tryptophan.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide’s structure allows it to bind to target proteins, influencing their function and activity. The exact molecular targets and pathways involved can vary based on the peptide’s modifications and the biological system in which it is studied.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Similar peptide with valine instead of proline and tryptophan.
Alanylphenylalanine: A simpler dipeptide composed of L-alanine and L-phenylalanine.
L-Phenylalanyl-L-isoleucyl-L-alanyl-L-seryl-L-serine: Another peptide with a different sequence of amino acids.
Uniqueness
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of tryptophan and proline residues can influence the peptide’s conformation and interactions with other molecules, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
410082-92-7 |
|---|---|
Fórmula molecular |
C33H42N8O7 |
Peso molecular |
662.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H42N8O7/c1-19(34)29(44)38-24(14-20-8-3-2-4-9-20)31(46)40-26(18-42)33(48)41-13-7-12-27(41)32(47)39-25(30(45)37-17-28(35)43)15-21-16-36-23-11-6-5-10-22(21)23/h2-6,8-11,16,19,24-27,36,42H,7,12-15,17-18,34H2,1H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)/t19-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
QCHHNYIMSQOZLI-UVUUWJHSSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


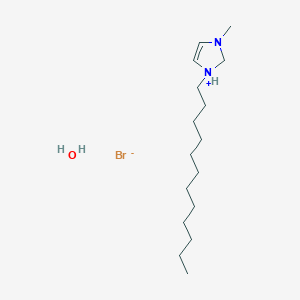

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)

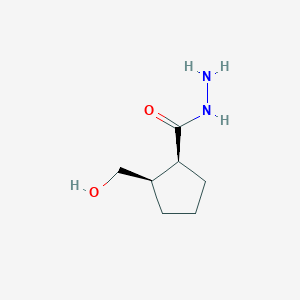
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
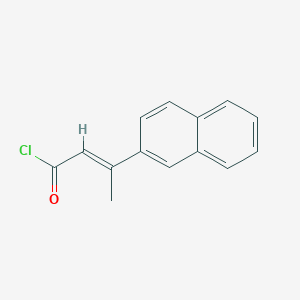
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
